1-[3-(3-methyl-4-nitrophenoxy)propyl]-1H-imidazole oxalate
Overview
Description
1-[3-(3-methyl-4-nitrophenoxy)propyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C15H17N3O7 and its molecular weight is 351.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.10664989 g/mol and the complexity rating of the compound is 367. The solubility of this chemical has been described as 36.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Detection and Remediation
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, including derivatives similar in structure to the compound , have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments eliminating them well from wastewater, parabens persist at low concentrations in effluents of wastewater treatment plants. They are biodegradable but remain ubiquitous in surface water and sediments due to the consumption of paraben-based products and continuous introduction into the environment. The presence of phenolic hydroxyl groups in parabens allows them to react readily with free chlorine, yielding halogenated by-products. These by-products are more stable and persistent than the parent species, highlighting the need for further studies to improve knowledge regarding their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical and Biochemical Applications
Analytical Methods Used in Determining Antioxidant Activity : The review of antioxidant activity determination methods sheds light on the importance of such compounds in food engineering, medicine, and pharmacy. The paper discusses various tests based on hydrogen atom transfer and electron transfer, many of which could potentially apply to assessing the antioxidant properties of compounds like 1-[3-(3-methyl-4-nitrophenoxy)propyl]-1H-imidazole oxalate. This information is crucial for clarifying the operational mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Medicinal Chemistry
Researches and Applications of Nitroimidazole Heterocycles in Medicinal Chemistry : Nitroimidazoles, with their structurally special heterocycles, are of significant interest due to their wide variety of potential applications in medicinal chemistry. This class of compounds, including this compound, has been actively researched for use as drugs, artificial diagnostics, pathological probes, and more. They have been widely used in clinics for anticancers, antimicrobials, antiparasites, etc., showcasing the diverse applicability of nitroimidazole compounds in therapeutic and diagnostic settings (Li et al., 2018).
Synthetic Chemistry
Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles : This review emphasizes the synthetic strategies for 1,3,4-oxadiazole derivatives, including those related to the compound of interest. The versatility of oxadiazoles in pharmacology, material science, and as metal-ion sensors is highlighted, underscoring the importance of such compounds in the development of chemosensors and other applications. The synthesis and potential uses of these molecules in detecting metal ions demonstrate their critical role in scientific research, potentially including environmental monitoring and material science applications (Sharma, Om, & Sharma, 2022).
Properties
IUPAC Name |
1-[3-(3-methyl-4-nitrophenoxy)propyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.C2H2O4/c1-11-9-12(3-4-13(11)16(17)18)19-8-2-6-15-7-5-14-10-15;3-1(4)2(5)6/h3-5,7,9-10H,2,6,8H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZPXXJLIRBNAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C=CN=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196772 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.